Journal Name:Food Science and Biotechnology
Journal ISSN:1226-7708
IF:3.231
Journal Website:http://www.fsnb.or.kr/
Year of Origin:1998
Publisher:Springer Netherlands
Number of Articles Per Year:210
Publishing Cycle:Bimonthly
OA or Not:Not
A Novel Color Switch of Microbial Rhodopsin
Food Science and Biotechnology ( IF 3.231 ) Pub Date: 2023-06-23 , DOI: 10.1021/acs.biochem.3c00131
Function of animal and microbial rhodopsins starts by light absorption of the retinal chromophore. The absorption maximum wavelength (λmax) of rhodopsins is determined by the energy gap between the electronically ground (S0) and first excited (S1) state of the retinal chromophore, and the color tuning mechanism is one of the central topics in rhodopsin research. “Color switches”, color-determining residues, are red- and blue-shifting amino acids at the same position in two rhodopsins, whose exchange causes spectral blue- and red-shifts, respectively, in each rhodopsin. As mutation easily destroys elaborate chromophore–protein interactions, the known color switches in microbial rhodopsins are limited; the L/Q switch in C-helix (TM3), the A/TS switch in G-helix (TM7), and the G/P switch in F-helix (TM6). Here, we report a novel color switch of microbial rhodopsins, which is located in D-helix (TM4). In this color switch, the red- and blue-shifting amino acids are Asn (N) and Leu (L)/Ile (I), respectively. As Asn and Leu/Ile are polar and nonpolar amino acids, respectively, and the position is located near the β-ionone ring, the N/LI switch matches the general rule of color tuning by polarity. The N/LI switch is also useful for optogenetics, as many ion-transporting rhodopsins contain blue-shifting amino acids, such as L and I, at that position.
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Noncovalent π Interactions in Mutated Aquomet-Myoglobin Proteins: A QM/MM and Local Vibrational Mode Study
Food Science and Biotechnology ( IF 3.231 ) Pub Date: 2023-07-17 , DOI: 10.1021/acs.biochem.3c00192
Protein dynamics and function is strongly connected to the energy flow taking place. Myoglobin (Mb) and its mutations are ideal systems to study the process of vibrational energy transfer (VET) at the molecular level. Anti-Stokes ultraviolet resonance Raman studies using a tryptophan (Trp) probe, introduced at different Mb positions by amino acid replacement, have suggested that the amount of VET depends on the position of the Trp probe relative to the heme group. Inspired by this experimental work, we explored the strength of noncovalent π interactions, as well as covalent interactions for both the axial and distal ligands bound to iron in aquomet-Mb with the local vibrational mode analysis (LMA), originally developed by Konkoli and Cremer. Two sets of noncovalent interactions were investigated: (1) the interaction between the water ligand and Trp rings and (2) the interaction between the Trp and the porphyrin rings of the heme group. We assessed the strength of these noncovalent interactions via a special local mode force constant. Various Trp-modified water-bound ferric Mb proteins in the ground state were studied (6 in total) using gas-phase and QM/MM calculations followed by LMA. Our results disclose that VET is indeed dependent on the position of the Trp probe relative to the heme group but also on the tautomeric nature of distal histidine. They provide new guidelines on how to assess noncovalent π interactions in proteins utilizing LMA and how to use these data to explore VET, and more generally protein dynamics and function.
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Fragment-Based Discovery of Novel VE-PTP Inhibitors Using Orthogonal Biophysical Techniques
Food Science and Biotechnology ( IF 3.231 ) Pub Date: 2023-07-06 , DOI: 10.1021/acs.biochem.3c00079
Tyrosine phosphorylation is an essential post-translational modification that regulates various biological events and is implicated in many diseases including cancer and atherosclerosis. Vascular endothelial protein tyrosine phosphatase (VE-PTP), which plays an important role in vascular homeostasis and angiogenesis, is therefore an attractive drug target for these diseases. However, there are still no drugs targeting PTP including VE-PTP. In this paper, we report the discovery of a novel VE-PTP inhibitor, Cpd-2, by fragment-based screening combining various biophysical techniques. Cpd-2 is the first VE-PTP inhibitor with a weakly acidic structure and high selectivity, unlike known strongly acidic inhibitors. We believe that this compound represents a new possibility for the development of bioavailable VE-PTP inhibitors.
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How Do Cells Exocytose Nanoparticles?
Food Science and Biotechnology ( IF 3.231 ) Pub Date: 2023-07-18 , DOI: 10.1021/acs.biochem.3c00312
When designing nanomedicines, understanding their clearance from mammalian cells into culture medium following initial cellular entry is desirable. Nanomedicines require a sufficiently long intracellular residency time to exert their efficacy, yet their prolonged intracellular accumulation may induce cytotoxicity, inflammatory response, or cell stress. Yet, past studies on nanoparticle (NP) exocytosis were uncommon partly because most internalized NPs hardly exit the cell. Rather, NPs may experience degradation by intracellular nucleases or oxidases, entrapment inside acidic compartments (late endosomes or lysosomes), or aggregation that disfavors exocytosis. Quantitative studies on the percentage of NP exocytosis (Exo%; i.e., fraction of internalized NPs exocytosed by the cell) from different cell types remained scarce. In 2020, we reported in Biochemistry an NP-based platform for quantifying the extent of NP exocytosis. (1) This platform contains a gold (Au) NP core that allows for measuring the cellular contents of Au by inductively coupled plasma mass spectrometry (ICP-MS) and imaging their subcellular localization by label-free confocal reflectance microscopy and transmission electron microscopy (TEM). We used this platform for probing the Exo% values on three different cell types (macrophages, endothelial cells, and cancer epithelial cells), and we surface-modified the platform with 12 different types of hydrocarbyl groups (straight-chain alkane, branched-chain alkane, cycloalkane, alkene, and aromatic groups; Figure 1). A key design aspect of our platform is its overall hydrophilicity, enabling us to decouple the effects of a given hydrocarbyl group and hydrophobicity. Our interest in hydrocarbyl groups stems from their prevalence in contemporary building blocks of nanomedicines, such as cell-penetrating peptides to deliver Cas9 protein and gRNA for genome editing and lipid NPs that form the basis of mRNA-based COVID-19 vaccines. Thus, insights into how hydrocarbyl groups affect NP–cell interactions are valuable. Also, we previously reported that the dodecyl group, when attached to the surfaces of NPs at low coverage (4 mol %), can boost the cellular entry of NPs by 30-fold in vitro (2) and drive the preferential association of inhaled NPs to alveolar macrophages in vivo. (3) Remarkably, we observed a strong dependence of Exo% on cell type and hydrocarbyl group. Of all hydrocarbyl groups tested, NPs with cyclododecyl groups exhibit high Exo% on macrophages and endothelial cells yet low Exo% on cancer cells. We postulate that NPs with cyclododecyl groups are attractive NP-based drug carriers; in the body, they can effectively exit scavenging cells (e.g., macrophages and endothelial cells in the liver) and remain inside target cancer cells. There were two limitations in our report. Our data were phenomenological, as they did not address the biological mechanism for NP exocytosis, say the pathway of exocytosis and cellular trafficking machinery involved. Also, our data were based on techniques that utilize fixed or dead cells, so capturing the dynamic movement of NPs or materials secreted to the medium from the cell (or re-entering the cell from the medium) was challenging. Figure 1. Exocytosis of hydrocarbyl functional group (X)-terminated, polyethylene-glycol-coated gold NPs (Au@PEG-X NPs) by mouse RAW 264.7 macrophages. (A) Schematic illustration of the preparation of Au@PEG-X NPs by conjugating thiol- and X-terminated bifunctional PEG strands (HS-PEG1000-X) to 20 nm citrate-capped AuNPs (cit-AuNPs). (B) Cells were incubated with 1 nM NPs for 6 h, followed by allowing them to exocytose NPs to fresh NP-free medium for 24 h. The amounts of NPs exocytosed to the medium were measured by ICP-MS. Exo% is the percentage of exocytosis. Statistical analysis compared to Au@PEG-methoxy NPs (without any hydrocarbyl groups) was determined by one-way analysis of variance. No significance (ns); P > 0.05; *P 0.05; *P < 0.05; **P < 0.01. Error bar denotes the SD from three experiments. (C) Representative TEM images of extracellular Au@PEG-cyclododecyl NPs exocytosed from RAW264.7 cells. The lower image (red border) shows the enlargement of the boxed area of the upper image. Legend: Nu, nucleus; Cy, cytosol; Ex, extracellular space; Ev, extracellular vesicle. Reprinted with permission from ref (1). Copyright © 2020, American Chemical Society. Figure 2. In situ detection of EVs in cell culture medium by a pH-reversible fluorescent probe. (A) Reversible transformation between nonfluorescent leuco-BODIPY in near-neutral culture medium (pH ≈ 7.4) and fluorescent BODIPY upon acidification to pH 7. Nu: nucleophile. (B) Real-time formation of EVs as detected by this probe. HeLa cells were treated with leuco-BODIPY and imaged by confocal microscopy to generate time-series images. The lower image shows the enlarged image of the boxed area in the upper image. Arrows indicate real-time accumulation of EVs. Reprinted with permission from ref (5). Copyright © 2021, American Chemical Society. This article references 5 other publications.
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Probing Protein Dynamics in Neuronal Nitric Oxide Synthase by Quantitative Cross-Linking Mass Spectrometry
Food Science and Biotechnology ( IF 3.231 ) Pub Date: 2023-07-17 , DOI: 10.1021/acs.biochem.3c00245
Nitric oxide synthase (NOS) is responsible for the biosynthesis of nitric oxide (NO), an important signaling molecule controlling diverse physiological processes such as neurotransmission and vasodilation. Neuronal NOS (nNOS) is a calmodulin (CaM)-controlled enzyme. In the absence of CaM, several intrinsic control elements, along with NADP+ binding, suppress electron transfer across the NOS domains. CaM binding relieves the inhibitory factors to promote the electron transport required for NO production. The regulatory dynamics of nNOS control elements are critical to governing NO signaling, yet mechanistic questions remain, because the intrinsic dynamics of NOS thwart traditional structural biology approaches. Here, we have employed cross-linking mass spectrometry (XL MS) to probe regulatory dynamics in nNOS, focusing on the CaM-responsive control elements. Quantitative XL MS revealed conformational changes differentiating the nNOS reductase (nNOSred) alone, nNOSred with NADP+, nNOS-CaM, and nNOS-CaM with NADP+. We observed distinct effects of CaM vs NADP+ on cross-linking patterns in nNOSred. CaM induces striking global changes, while the impact of NADP+ is primarily localized to the NADPH-binding subdomain. Moreover, CaM increases the abundance of intra-nNOS cross-links that are related to the formation of the inter-CaM-nNOS cross-links. Taken together, these XL MS results demonstrate that CaM and NADP+ site-specifically alter the nNOS conformational landscape.
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Mining and Characterization of Indolethylamine N-Methyltransferases in Amphibian Toad Bufo gargarizans
Food Science and Biotechnology ( IF 3.231 ) Pub Date: 2023-07-25 , DOI: 10.1021/acs.biochem.3c00229
Strong, psychedelic indolethylamines (IAAs) are typically present in trace amounts in the majority of species, but they build up significantly in the skin of amphibian toads, especially N-methylated 5-hydroxytryptamine (5-HT) analogues. However, there is no pertinent research on the investigation of indoleamine N-methyltransferase (INMT) in amphibians, nor is there any adequate information on the key amino acids that influence the activity of known INMTs from other species. Herein, we focused on Bufo toad INMT (BINMT) for the first time and preliminarily identified BINMT 1 from the transcriptomes of Bufo gargarizans active on tryptamine, 5-HT, and N-methyl-5-HT. We established the enzyme kinetic characteristics of BINMT 1 and identified the essential amino acids influencing its activity via molecular docking and site-directed mutagenesis. Subsequently, we carried out sequence alignment and phylogenetic tree analysis on 43 homologous proteins found in the genome of B. gargarizans with BINMT 1 as the probe and selected seven of them for protein expression and activity assays. It was found that only three proteins possessing the highest similarity to BINMT 1 had INMT activity. Our research unveils the binding residues of BINMT for 5-HT analogues for the first time and initiates the study of INMTs in amphibian toads, serving as a tentative reference for further study of BINMT and providing insight into the comprehension of BINMT’s catalytic mechanism and its role in the biosynthesis of 5-HT analogues in Bufo toads. It also contributes to the expansion of the INMT library to help explore and explain interspecies evolution in the future.
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Irreversible Inactivation of SARS-CoV-2 by Lectin Engagement with Two Glycan Clusters on the Spike Protein
Food Science and Biotechnology ( IF 3.231 ) Pub Date: 2023-06-21 , DOI: 10.1021/acs.biochem.3c00109
Host cell infection by SARS-CoV-2, similar to that by HIV-1, is driven by a conformationally metastable and highly glycosylated surface entry protein complex, and infection by these viruses has been shown to be inhibited by the mannose-specific lectins cyanovirin-N (CV-N) and griffithsin (GRFT). We discovered in this study that CV-N not only inhibits SARS-CoV-2 infection but also leads to irreversibly inactivated pseudovirus particles. The irreversibility effect was revealed by the observation that pseudoviruses first treated with CV-N and then washed to remove all soluble lectin did not recover infectivity. The infection inhibition of SARS-CoV-2 pseudovirus mutants with single-site glycan mutations in spike suggested that two glycan clusters in S1 are important for both CV-N and GRFT inhibition: one cluster associated with the RBD (receptor binding domain) and the second with the S1/S2 cleavage site. We observed lectin antiviral effects with several SARS-CoV-2 pseudovirus variants, including the recently emerged omicron, as well as a fully infectious coronavirus, therein reflecting the breadth of lectin antiviral function and the potential for pan-coronavirus inactivation. Mechanistically, observations made in this work indicate that multivalent lectin interaction with S1 glycans is likely a driver of the lectin infection inhibition and irreversible inactivation effect and suggest the possibility that lectin inactivation is caused by an irreversible conformational effect on spike. Overall, lectins’ irreversible inactivation of SARS-CoV-2, taken with their breadth of function, reflects the therapeutic potential of multivalent lectins targeting the vulnerable metastable spike before host cell encounter.
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Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay
Food Science and Biotechnology ( IF 3.231 ) Pub Date: 2023-07-05 , DOI: 10.1021/acs.biochem.2c00599
Werner syndrome protein (WRN) is a multifunctional enzyme with helicase, ATPase, and exonuclease activities that are necessary for numerous DNA-related transactions in the human cell. Recent studies identified WRN as a synthetic lethal target in cancers characterized by genomic microsatellite instability resulting from defects in DNA mismatch repair pathways. WRN’s helicase activity is essential for the viability of these high microsatellite instability (MSI-H) cancers and thus presents a therapeutic opportunity. To this end, we developed a multiplexed high-throughput screening assay that monitors exonuclease, ATPase, and helicase activities of full-length WRN. This screening campaign led to the discovery of 2-sulfonyl/sulfonamide pyrimidine derivatives as novel covalent inhibitors of WRN helicase activity. The compounds are specific for WRN versus other human RecQ family members and show competitive behavior with ATP. Examination of these novel chemical probes established the sulfonamide NH group as a key driver of compound potency. One of the leading compounds, H3B-960, showed consistent activities in a range of assays (IC50 = 22 nM, KD = 40 nM, KI = 32 nM), and the most potent compound identified, H3B-968, has inhibitory activity IC50 ∼ 10 nM. These kinetic properties trend toward other known covalent druglike molecules. Our work provides a new avenue for screening WRN for inhibitors that may be adaptable to different therapeutic modalities such as targeted protein degradation, as well as a proof of concept for the inhibition of WRN helicase activity by covalent molecules.
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Elucidation of the Binding Mechanism of Anionic Phospholipids to Antioxidant Protein Peroxiredoxin 2
Food Science and Biotechnology ( IF 3.231 ) Pub Date: 2023-05-23 , DOI: 10.1021/acs.biochem.2c00698
Peroxiredoxins (Prxs) belong to a family of ubiquitously expressed peroxidases that detoxify reactive oxygen species. In addition to their enzymatic function, Prxs also function as molecular chaperones. This functional switch is related to their degree of oligomerization. We have previously revealed that Prx2 interacts with anionic phospholipids and that the anionic phospholipid-containing Prx2 oligomer forms a high molecular weight (HMW) complex in a nucleotide-dependent manner. However, the detailed mechanism of the oligomer and HMW complex formation remains unclear. In this study, we investigated the anionic phospholipid binding site in Prx2 using site-directed mutagenesis to understand the mechanism of the oligomer formation. Our findings demonstrated that six binding site residues in Prx2 are important for the binding of anionic phospholipids.
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SARM1, an Enzyme Involved in Axon Degeneration, Catalyzes Multiple Activities through a Ternary Complex Mechanism
Food Science and Biotechnology ( IF 3.231 ) Pub Date: 2023-06-12 , DOI: 10.1021/acs.biochem.3c00081
Sterile alpha and toll/interleukin receptor (TIR) motif containing protein 1 (SARM1) is an NAD+ hydrolase and cyclase involved in axonal degeneration. In addition to NAD+ hydrolysis and cyclization, SARM1 catalyzes a base exchange reaction between nicotinic acid (NA) and NADP+ to generate NAADP, which is a potent calcium signaling molecule. Herein, we describe efforts to characterize the hydrolysis, cyclization, and base exchange activities of TIR-1, the Caenorhabditis elegans ortholog of SARM1; TIR-1 also catalyzes NAD(P)+ hydrolysis and/or cyclization and regulates axonal degeneration in worms. We show that the catalytic domain of TIR-1 undergoes a liquid-to-solid phase transition that regulates not only the hydrolysis and cyclization reactions but also the base exchange reaction. We define the substrate specificities of the reactions, demonstrate that cyclization and base exchange reactions occur within the same pH range, and establish that TIR-1 uses a ternary complex mechanism. Overall, our findings will aid drug discovery efforts and provide insight into the mechanism of recently described inhibitors.
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术4区 FOOD SCIENCE & TECHNOLOGY 食品科技4区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
7.90 25 Science Citation Index Expanded Not
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